Gadoxate

描述

Contextualization of Gadoxate within Specialized Magnetic Resonance Contrast Agents

This compound disodium (B8443419) is a hydrophilic paramagnetic contrast agent specifically developed for hepatobiliary MRI. researchgate.net It is a gadolinium-based contrast agent (GBCA) that exhibits a specific amount of hepatocellular uptake and biliary excretion. nih.gov this compound is distinguished by its dual route of excretion, being cleared by both the liver and the kidneys. nih.govradiopaedia.orgnih.gov Approximately 50% of an injected dose of this compound disodium is taken up by the liver. radiopaedia.org This significant hepatocyte uptake is mediated by organic anion carriers, such as OATP1B1/B3, which also transport bilirubin. researchgate.netresearchgate.net This mechanism allows this compound to provide valuable insights into hepatocyte function. researchgate.netnih.gov

Compared to other hepatobiliary agents like gadobenate dimeglumine, this compound demonstrates higher hepatocyte uptake. radiopaedia.orgnih.gov This property makes it particularly useful in research focused on evaluating liver function and characterizing focal liver lesions, as tumorous liver tissue typically shows little uptake of this compound. nih.gov

Historical and Conceptual Evolution of MRI Contrast Agents in Research Paradigms

The history of MRI contrast agents dates back to the early 1980s. spandidos-publications.com The first contrast-enhanced human MRI study was reported in 1981 using ferric chloride, followed by the first use of a gadolinium compound as a diagnostic intravascular agent in 1984. spandidos-publications.com Gadopentetate dimeglumine (Gd-DTPA) was a pioneering GBCA, approved for clinical use in 1988. appliedradiology.comnih.govnih.gov These early agents were primarily extracellular, distributing in the extracellular fluid space and useful for enhancing tissues with increased vascularity or impaired blood-brain barrier. nih.gov

The conceptual evolution in MRI contrast agents moved towards developing agents with targeted biodistribution to provide more specific biological information. Hepatobiliary agents like this compound represent a significant step in this evolution. Their ability to be actively transported into hepatocytes allows researchers to assess liver function and differentiate lesions based on their cellular origin and functional status, moving beyond purely anatomical imaging. dartmouth.edursna.orgeuropeanreview.org This shift towards targeted agents has expanded the research paradigms in MRI, enabling the investigation of specific physiological and pathological processes.

Fundamental Role of Targeted Contrast Agents in Molecular Imaging Research

Molecular imaging research aims to non-invasively visualize and quantify biological processes at the cellular and molecular levels. mdpi.comnih.gov Targeted contrast agents are fundamental to this field because they are designed to interact specifically with molecular markers or processes characteristic of a particular disease or biological state. mdpi.comnih.gov

This compound's hepatocyte-specific uptake exemplifies the principle of targeted contrast enhancement in a research context. By accumulating in functioning hepatocytes, this compound allows researchers to study liver function quantitatively and qualitatively using MRI. researchgate.netnih.govnih.gov Research has shown that this compound-enhanced MRI can be potentially used for the evaluation of liver function. researchgate.net Studies have investigated the use of this compound-enhanced MRI as a biomarker for assessing hepatobiliary transporter inhibition and evaluating liver function in healthy volunteers and in the context of liver diseases like fibrosis and fatty liver. nih.govnih.govmdpi.com The differential uptake of this compound between healthy hepatocytes and various liver lesions (such as metastases or hepatocellular carcinoma) provides a basis for characterizing these lesions in research studies. nih.govradiopaedia.orgeuropeanreview.org This targeted behavior provides information beyond simple vascular enhancement, contributing to a deeper understanding of liver pathology at a functional level, which is crucial in molecular imaging research of hepatobiliary disorders. rsna.org

Research findings highlight the utility of this compound in differentiating various liver lesions. For instance, in the hepatobiliary phase, focal nodular hyperplasia typically appears iso- to hyperintense, while adenomas appear hypointense. radiopaedia.org this compound uptake in a lesion indicates the presence of hepatocytes, helping to exclude metastases originating from outside the liver. radiopaedia.org Studies have also explored the use of texture analysis on this compound-enhanced MRI to differentiate hepatocellular adenoma from focal nodular hyperplasia and to predict characteristics of hepatocellular carcinoma. rsna.org

Furthermore, the biliary excretion of this compound allows for the evaluation of the anatomy and function of the biliary tree, which is valuable in researching biliary disorders and post-liver transplant complications. dartmouth.edursna.orgrsna.orgaustinpublishinggroup.com Research has determined transit times for the excretion of this compound into different segments of the hepatobiliary system in patients with normal liver function, showing that contrast can be visualized in the biliary system as early as 12 minutes and consistently by 20 minutes post-injection. researchgate.net Impaired biliary excretion of this compound has been associated with inferior outcomes in liver transplant recipients, demonstrating its potential as a noninvasive tool to evaluate parenchymal graft dysfunction. austinpublishinggroup.comkarger.com

The application of this compound in research extends to quantitative assessment of liver function. Dynamic contrast-enhanced MRI with this compound can provide quantitative insights into hepatic uptake and efflux transport processes, which may be useful in studies monitoring liver pathology or investigating hepatic drug-drug interactions. nih.gov Relative enhancement in this compound-enhanced liver MRI has also been investigated as an imaging biomarker in the diagnosis of non-alcoholic fatty liver disease in pediatric obesity. mdpi.com

The development and application of specialized agents like this compound continue to drive research in advanced imaging, particularly in understanding and characterizing hepatobiliary diseases at a functional and molecular level.

属性

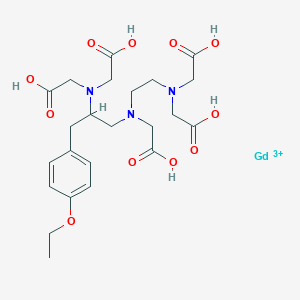

分子式 |

C23H33GdN3O11+3 |

|---|---|

分子量 |

684.8 g/mol |

IUPAC 名称 |

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+) |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3 |

InChI 键 |

PCZHWPSNPWAQNF-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3] |

产品来源 |

United States |

Fundamental Molecular and Biological Interactions of Gadoxate

Chelation Chemistry and Paramagnetic Properties

Gadoxate is a molecular complex containing the rare earth metal gadolinium, chelated to a carrier ligand. radiopaedia.org Chelation is a chemical process where a ligand bonds with a metal ion, forming a stable ring structure. ebsco.comopenmedscience.com In the case of this compound, the ligand is ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). drugbank.com The chelation of gadolinium is crucial because free gadolinium ions are toxic; the stable complex prevents their deposition in the body and facilitates safe excretion. mrimaster.com

Role of Gadolinium(III) Ion in T1 Relaxation Enhancement

The paramagnetic properties of this compound are primarily due to the presence of the Gadolinium(III) ion (Gd3+). drugbank.comnih.gov Gadolinium is a rare earth metal with seven unpaired electrons in its 4f shell, the highest number possible for an atom. radiopaedia.orgmriquestions.com These unpaired electrons create a relatively large magnetic moment when placed in a magnetic field. drugbank.com This magnetic moment influences the surrounding water protons, enhancing their relaxation rates. drugbank.commriquestions.com

In MRI, contrast agents like this compound work by shortening the relaxation times of nearby water protons, specifically the spin-lattice relaxation time (T1) and the transverse relaxation time (T2). nih.govnih.gov The predominant effect of gadolinium-based contrast agents at typical clinical doses is the shortening of the T1 relaxation time. nih.govnih.gov This shortening of T1 leads to an increase in the signal intensity (brightness) of tissues where the contrast agent accumulates on T1-weighted images, enabling better differentiation between normal and abnormal tissues. radiopaedia.orgmrimaster.comnih.gov This phenomenon is known as paramagnetic relaxation enhancement (PRE), resulting from dipolar interactions between water nuclei and the electron spins of the metallic center. mriquestions.com The Gd3+ ion typically exhibits nine coordination sites, with the chelating ligand occupying eight and the ninth available for transient bonding with a water molecule. mriquestions.com This close proximity allows for efficient magnetic interactions between water and the Gd3+ ion, contributing to inner sphere relaxation. mriquestions.com

Cellular Uptake Mechanisms

This compound exhibits a biphasic mode of action: initial distribution in the extracellular space followed by selective uptake by hepatocytes. drugbank.com This hepatocyte uptake is a key feature that distinguishes this compound from conventional extracellular gadolinium-based contrast agents.

Investigation of Organic Anion-Transporting Polypeptides (OATPs) in Hepatocellular Uptake

The selective uptake of this compound into hepatocytes is mediated by organic anion-transporting polypeptides (OATPs) located on the sinusoidal membrane of these cells. e-cmh.orgsolvobiotech.com These transporters play a crucial role in the uptake of various endogenous molecules and therapeutic agents into the liver. bioivt.commdpi.com

Substrate Specificity for OATP1B1, OATP1B3, and Oatp1a1

Research has investigated the substrate specificity of this compound for different OATP subtypes, particularly OATP1B1 and OATP1B3 in humans, and their ortholog Oatp1a1 (also referred to as Oatp1) in rodents. Studies using Xenopus laevis oocytes injected with cRNA for Oatp1, Oatp2, and OATP demonstrated significant this compound uptake only in oocytes expressing Oatp1. psu.edunih.gov this compound uptake by Oatp2 and OATP-expressing oocytes was not significantly different from controls. psu.edunih.gov This indicates that Oatp1 is involved in this compound uptake in this model.

In human hepatocytes, OATP1B1 and OATP1B3 are highly expressed and are primarily responsible for the uptake of this compound from the blood into the liver. e-cmh.orgmdpi.comresearchgate.net Studies using cell lines expressing OATP1B1 or OATP1B3 have confirmed the uptake of this compound mediated by these transporters. mdpi.com OATP1B1 and OATP1B3 share overlapping substrate specificities for many compounds, including this compound. bioivt.commdpi.com

Competitive Inhibition Studies of this compound Uptake in in vitro and Preclinical in vivo Systems

Competitive inhibition studies have provided further evidence for the involvement of OATPs in this compound uptake. In Xenopus laevis oocytes expressing Oatp1, this compound uptake was shown to be saturable, with an apparent Km value of approximately 3.3 mM. psu.edunih.gov This uptake was significantly inhibited by known OATP substrates and inhibitors. For example, 100 µM rifamycin (B1679328) SV inhibited Oatp1-mediated this compound uptake by 97 ± 9%, and 100 µM rifampicin (B610482) inhibited it by 51 ± 15%. psu.edunih.gov Taurocholate (200 µM) also showed strong inhibition (92%), as did bromosulfophthalein (10 µM) (45%). psu.edunih.gov

These in vitro findings are supported by preclinical in vivo studies in rats, which demonstrated a similar apparent Km value and cis-inhibition pattern for Oatp1-mediated this compound transport, indicating the significant role of Oatp1 in this compound uptake into rat liver. psu.edunih.gov

Studies in OATP1B1- and OATP1B3-humanized transgenic mice have also been used to investigate OATP-mediated drug-drug interactions involving OATP substrates and inhibitors like rifampicin. nih.gov These models are valuable for assessing the impact of OATP inhibition on the hepatic uptake of compounds. nih.gov Preclinical in vitro approaches using human hepatocytes and cell systems expressing specific OATP transporters are utilized to predict hepatic clearance and the risk of drug-drug interactions involving OATP1B transporters. evotec.comnih.gov Inhibition assays have shown substrate dependency, and time-dependent inhibition of OATP1B1 has also been observed. nih.gov

Interactive Data Table: Inhibition of Oatp1-Mediated this compound Uptake in Xenopus laevis Oocytes

| Inhibitor | Concentration (µM) | Inhibition of this compound Uptake (%) |

| Rifamycin SV | 100 | 97 ± 9 |

| Taurocholate | 200 | 92 |

| Rifampicin | 100 | 51 ± 15 |

| Bromosulfophthalein | 10 | 45 |

Note: Data compiled from research findings on Oatp1-mediated this compound uptake inhibition. psu.edunih.gov

Interactive Data Table: Apparent Km for Oatp1-Mediated this compound Uptake

| Transporter | Substrate | Apparent Km (mM) |

| Oatp1 | This compound | 3.3 ± 0.4 |

Note: Data represents the apparent Michaelis-Menten constant for Oatp1-mediated this compound uptake in Xenopus laevis oocytes. psu.edunih.gov

Contribution of Na+-Taurocholate Co-transporting Polypeptide (NTCP) to Hepatocellular Accumulation

The uptake of this compound into hepatocytes is a key step in its hepatic disposition. The Na+-Taurocholate Co-transporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a major transporter located on the basolateral (sinusoidal) membrane of hepatocytes that plays a significant role in this process. NTCP is a high-affinity, low-capacity transporter for this compound. nih.gov This contrasts with organic anion transporting polypeptides (OATPs) like OATP1B1 and OATP1B3, which are described as low-affinity, high-capacity transporters for this compound and are also involved in its uptake. nih.gov

NTCP is primarily involved in the hepatic influx of conjugated bile salts from the portal circulation, a process that is sodium-dependent. mdpi.comresearchgate.net Studies have shown that this compound uptake mediated by rat Oatp1 (the rodent equivalent of human OATP1A2, which is suggested to be expressed in the intestine nih.gov) in Xenopus laevis oocytes is saturable, with an apparent Km value of approximately 3.3 mM. nih.gov This uptake could be inhibited by various substances, including taurocholate, rifampicin, and bromosulfophthalein, indicating interaction with organic anion transport pathways. nih.gov

Research using HEK293 cells overexpressing uptake transporter proteins demonstrated that this compound is a high-affinity, low-capacity substrate for human NTCP. nih.gov Genetic polymorphisms of uptake transporters like OATP1B1 can alter the uptake rate of this compound in vitro, and these variants have been correlated with changes in liver enhancement observed in MRI scans. nih.gov For instance, carriers of specific SLCO1B15 variants have shown significantly reduced liver enhancement (30%–40%) compared to individuals with the wild-type transporter, suggesting a loss of function. nih.gov Reduced expression of OATP transporters has also been linked to various liver conditions. nih.gov

NTCP's role extends beyond this compound transport; it is also a cellular entry receptor for the hepatitis B and D viruses (HBV/HDV). mdpi.comnih.gov The binding of the HBV preS1 domain to NTCP triggers viral entry into hepatocytes. oncotarget.com This dual function highlights NTCP's critical role in both bile salt homeostasis and viral pathogenesis. The molecular mechanisms underlying NTCP transport and viral receptor functions are being actively investigated, with studies providing insights into the conformational changes NTCP undergoes during transport and viral binding. nih.gov

Exploration of Non-Carrier-Mediated Uptake Pathways (e.g., Simple Transmembrane Diffusion)

While carrier-mediated transport, particularly by OATPs and NTCP, is the primary mechanism for this compound uptake into hepatocytes, the potential for non-carrier-mediated uptake pathways, such as simple transmembrane diffusion, has also been considered. This compound is a lipophilic gadolinium chelate, a property conferred by its ethoxybenzyl moiety. scienceopen.com Lipophilicity can facilitate passive diffusion across cell membranes.

However, the significant role of specific uptake transporters like OATP1B1, OATP1B3, and NTCP in this compound's hepatocellular accumulation suggests that carrier-mediated transport is the dominant influx mechanism. nih.govscienceopen.comnih.gov Studies characterizing this compound uptake have primarily focused on saturable transport kinetics and inhibition by known transporter substrates and inhibitors, which are indicative of carrier involvement rather than simple diffusion. nih.gov

Quantitative kinetic modeling of this compound transport in the liver typically incorporates active uptake processes mediated by transporters. nih.govnih.govnih.govnih.gov While simple diffusion might contribute to a minor extent, especially at higher concentrations or under conditions where transporter function is impaired, it is generally not considered the primary route of entry into hepatocytes for this compound based on available research. The rapid and efficient uptake observed during the hepatobiliary phase of contrast-enhanced MRI is largely attributed to the active transport mechanisms. nih.govscielo.brdartmouth.edu

Biliary Efflux and Sinusoidal Backflux Mechanisms

Following uptake into hepatocytes, this compound is subject to efflux processes, either into the bile for excretion or back into the sinusoidal blood. These efflux mechanisms are primarily mediated by ATP-binding cassette (ABC) transporters, particularly those belonging to the Multidrug Resistance-Associated Protein (MRP) family.

Characterization of Multidrug Resistance-Associated Proteins (MRPs) in Transport Processes

Multidrug Resistance-Associated Proteins (MRPs) are a group of efflux transporters that play a crucial role in the excretion of various endogenous and exogenous substances, including conjugated organic anions and drugs. In the context of this compound, two key MRPs are involved: Mrp2 and Mrp3.

Role of Mrp2 in Biliary Excretion

Mrp2 (ABCC2) is an efflux transporter highly expressed on the canalicular (apical) membrane of hepatocytes. bioivt.comsolvobiotech.com Its primary function is to facilitate the ATP-dependent transport of substrates from the hepatocyte into the bile canaliculus, contributing significantly to biliary excretion. bioivt.comsolvobiotech.com

This compound is a known substrate of human MRP2. nih.govscienceopen.com Studies using inside-out vesicles have demonstrated that this compound is transported by MRP2. nih.gov In rats, Mrp2 is the primary transporter responsible for the biliary efflux of this compound. scienceopen.com Approximately 50% of the injected this compound dose in humans is excreted via the bile duct, highlighting the importance of MRP2-mediated transport in its elimination. nih.govnih.govresearchgate.net

Impaired MRP2 function or expression can lead to reduced biliary excretion of this compound, affecting the signal intensity in the hepatobiliary phase of MRI and potentially serving as an indicator of liver dysfunction or cholestasis. nih.govresearchgate.neteuropeanreview.org

Role of Mrp3 in Sinusoidal Backflux

Mrp3 (ABCC3) is another efflux transporter, primarily localized on the basolateral (sinusoidal) membrane of hepatocytes, although it is also found in other tissues. unige.chsolvobiotech.comsolvobiotech.com Unlike Mrp2, which transports substrates into the bile, Mrp3 mediates the transport of substrates from the hepatocyte back into the sinusoidal blood. solvobiotech.com

Mrp3 plays a role in sinusoidal backflux, particularly under conditions where biliary excretion is impaired, such as cholestasis or reduced Mrp2 function. solvobiotech.comsolvobiotech.com In these situations, Mrp3 can act as a compensatory mechanism to prevent the intracellular accumulation of potentially toxic substances by transporting them into the bloodstream for subsequent elimination by the kidneys. solvobiotech.comsolvobiotech.com

Quantitative Kinetic Modeling of Intrahepatic Transport Dynamics

Quantitative kinetic modeling is a valuable tool for understanding and characterizing the complex intrahepatic transport dynamics of this compound. These models utilize dynamic contrast-enhanced MRI (DCE-MRI) data to estimate parameters related to this compound uptake into hepatocytes, efflux into the bile, and backflux into the blood. nih.govnih.govnih.govnih.gov

Various compartmental models have been developed to describe this compound kinetics in the liver. nih.govscienceopen.comnih.gov Simple uptake models may describe the initial phase of accumulation, while more complex dual-input two-compartmental or three-compartmental models are used to account for both uptake and efflux processes over longer acquisition times. nih.govnih.govnih.gov These models typically consider compartments representing the vascular space, the extracellular-extravascular space, and the intracellular (hepatocyte) space. nih.gov

Kinetic models allow for the estimation of transport rates, such as the hepatocyte uptake rate (ki), biliary efflux rate (kef), and sinusoidal backflux rate. nih.govnih.gov For example, one study in healthy volunteers using a dual-input two-compartmental uptake and efflux model estimated mean uptake (ki) and efflux (kef) rates in hepatocytes over a 50-minute acquisition to be 0.22 ± 0.05 /min and 0.017 ± 0.006 /min, respectively. nih.gov The hepatic extraction fraction was estimated to be 0.19 ± 0.04 /min. nih.gov

Quantitative kinetic modeling has been used to assess changes in hepatic transporter function in various liver diseases and in response to drug-drug interactions. nih.govnih.govimi-tristan.euplos.org For instance, studies in rats with liver fibrosis have shown decreased influx and efflux rates and increased backflux rates of this compound, correlating with altered transporter expression. nih.gov PBPK modeling, combined with DCE-MRI data, has also been used to refine in vitro-in vivo extrapolation of hepatic transporter kinetic data and investigate drug-drug interactions affecting this compound transport. nih.govimi-tristan.eu

While kinetic modeling provides valuable quantitative insights, challenges exist, including the complexity of nonlinear kinetics and potential uncertainties in parameter estimates due to spatiotemporal limitations of acquired data. nih.gov However, these models offer a noninvasive approach to assess liver function and transporter activity in vivo. nih.govnih.govnih.gov

Here is an interactive table summarizing some reported kinetic parameters:

| Parameter | Value (mean ± SD) | Units | Species | Model Type | Reference |

| Hepatocyte Uptake Rate (ki) | 0.22 ± 0.05 | /min | Human (healthy) | Dual-input 2-compartmental uptake and efflux | nih.gov |

| Biliary Efflux Rate (kef) | 0.017 ± 0.006 | /min | Human (healthy) | Dual-input 2-compartmental uptake and efflux | nih.gov |

| Hepatic Extraction Fraction | 0.19 ± 0.04 | /min | Human (healthy) | Dual-input 2-compartmental uptake and efflux | nih.gov |

| Influx Rate (Fibrosis) | Decreased | Rate | Rat | Three-compartmental | nih.gov |

| Efflux Rate (Fibrosis) | Decreased | Rate | Rat | Three-compartmental | nih.gov |

| Backflux Rate (Fibrosis) | Increased | Rate | Rat | Three-compartmental | nih.gov |

Note: Rates for fibrotic rats are described as changes relative to normal rats in the source.

Preclinical Pharmacokinetic and Pharmacodynamic Research of Gadoxate

In Vivo Biodistribution and Elimination Studies in Animal Models

In vivo studies in various animal species have been conducted to understand how gadoxate distributes within the body and how it is eliminated over time.

Spatiotemporal Mapping of this compound Distribution in Hepatic and Extrahepatic Organs

Studies in animal models, including rats, dogs, and monkeys, have provided detailed information on the spatiotemporal distribution of this compound following intravenous administration. Immediately after injection, this compound is distributed in the extracellular space, similar to conventional extracellular contrast agents. Subsequently, due to its specific uptake mechanisms, it is significantly accumulated in the liver. nih.govnih.gov

Research in cynomolgus monkeys showed that seven days after administration, the percent injected dose remaining in major organs was low, indicating efficient elimination. The liver retained between 0.28% and 0.52% of the injected dose, kidneys 0.03% to 0.14%, spleen 0.04% to 0.12%, and the gastrointestinal tract 0.16% to 0.61%. nih.gov Dynamic contrast-enhanced MRI studies in animals have also allowed for the monitoring of this compound distribution in multiple organs, including the liver, spleen, and kidneys, as well as its appearance in the biliary system and excretion in the duodenum over time. nih.govresearchgate.net

Determination of Hepatic Extraction Fraction in Controlled Animal Experiments

The hepatic extraction fraction (HEF) of this compound, representing the proportion of the contrast agent removed from the blood during a single pass through the liver, has been a key parameter investigated in preclinical studies. While some studies in humans estimated HEF using modeling approaches nih.govresearchgate.net, preclinical animal experiments have also contributed to understanding this aspect. The pharmacokinetics of this compound in rats and dogs have been described as involving a capacity-limited transport process via the biliary route of elimination, suggesting a significant hepatic uptake and extraction. nih.gov

Comparative Analysis of Biliary and Renal Excretion Pathways Across Animal Species

This compound is known to be eliminated from the body through both biliary and renal pathways, with the proportion varying across species and dose levels. Preclinical studies in rats, dogs, and monkeys have highlighted these differences.

In rats, extrarenal elimination, primarily via the feces (reflecting biliary excretion), played a significant role, with approximately 73.4% of the dose eliminated fecally at a dose of 0.05 mmol/kg. Renal clearance in rats was found to be independent of dose and close to the glomerular filtration rate. nih.gov

Studies in cynomolgus monkeys demonstrated both urinary and fecal excretion. After 7 days, urinary excretion ranged from 47.8% to 63.2% of the injected dose, while fecal excretion ranged from 32.2% to 34.0%. nih.gov Another study in monkeys reported a renal clearance of 1.01 ± 0.26 ml/min per kg and total clearance of 2.93 ± 1.06 ml/min per kg at a dose of 0.25 mmol/kg. nih.gov

Biliary excretion in rats was shown to be saturable at doses higher than 0.6 mmol/kg. nih.gov The percentage of biliary excretion in rats at 3 hours post-injection varied with dose, ranging from 80.3% at 0.05 mmol/kg to 32.5% at 1.5 mmol/kg. nih.gov This indicates a capacity-limited transport mechanism for biliary elimination.

The following table summarizes comparative excretion data across some animal species:

| Species | Dose (mmol/kg) | Fecal Elimination (% of dose) | Renal Clearance (ml/min/kg) |

| Rat | 0.05 | 73.4 ± 5.6 | 10.4 ± 3.5 |

| Dog | 0.03 | 70.1 ± 4.0 | 3.88 ± 0.8 |

| Monkey | 0.25 | 32.1 ± 6.4 | 1.01 ± 0.3 |

Note: Data are representative and may vary depending on specific study parameters. nih.gov

Investigation of Transporter Function and Pharmacodynamic Interactions in Preclinical Models

Preclinical models have been crucial for understanding the interaction of this compound with hepatic transporters and how these interactions can be affected by other substances or liver pathology.

This compound as a Mechanistic Probe for Drug-Induced Alterations in Hepatobiliary Transporter Activity

This compound is a substrate for several hepatic uptake and efflux transporters, making it a valuable tool to probe the function of these transporters in vivo. nih.govnih.gov Studies using preclinical models have utilized this compound-enhanced MRI to assess drug-induced alterations in hepatobiliary transporter activity. nih.govresearchgate.net

For example, studies in rats have shown that this compound uptake into hepatocytes is associated with the function of organic anion-transporting polypeptide 1 (Oatp1) transporters, while its efflux into bile is linked to multidrug resistance-associated protein 2 (Mrp2). nih.gov Preclinical studies have demonstrated that inhibition of these transporters can alter the pharmacokinetic profile of this compound in the liver. nih.gov Mutant Wistar rats with a deficiency in Mrp2 exhibited prolonged liver enhancement and reduced biliary elimination of this compound compared to wild-type rats. nih.gov This highlights the role of Mrp2 in this compound's hepatic elimination. Coadministration of substances known to interact with these transporters, such as sulfobromophthalein (B1203653) (a substrate for the organic anion transporter polypeptide system), has been shown to inhibit this compound's biliary excretion in rats. nih.govresearchgate.net

Correlation Between this compound Kinetic Parameters and Hepatocyte Transporter Expression Profiles in Animal Models of Liver Pathology

Preclinical models of liver pathology, such as liver fibrosis, have been used to investigate the relationship between this compound kinetic parameters and the expression levels of hepatocyte transporters. Changes in the expression of these transporters are known to occur in various liver diseases and can affect the hepatic transport of organic anions like this compound. nih.gov

Studies in rats with advanced liver fibrosis have shown that changes in the bidirectional hepatocyte transport function of organic anions can be assessed using compartmental analysis of this compound-enhanced MRI data. nih.gov In these fibrotic rats, the influx and efflux rates of this compound were found to be decreased, while the sinusoidal backflux rate was increased compared to normal rats. nih.gov

Furthermore, significant correlations have been observed between this compound kinetic parameters derived from dynamic MRI and the expression levels of key transporters in animal models of liver pathology. For instance, studies have found correlations between this compound influx rates and Oatp1a1 expression, biliary efflux rates and Mrp2 expression, and sinusoidal backflux rates and Mrp3 expression in rats with liver fibrosis. nih.gov This indicates that this compound kinetics can serve as a non-invasive biomarker for assessing changes in hepatocyte transporter function associated with liver disease.

The following table illustrates the correlation between this compound kinetic parameters and transporter expression in a rat model of liver fibrosis:

| Kinetic Parameter | Correlated Transporter | Correlation Coefficient (r) | p-value |

| Hepatocyte Influx | Oatp1a1 | 0.78 | < 0.001 |

| Biliary Efflux | Mrp2 | 0.50 | 0.016 |

| Sinusoidal Backflux | Mrp3 | 0.61 | 0.002 |

Source: Data derived from studies in rats with advanced liver fibrosis. nih.gov

3.2.3. Development and Validation of Mathematical Models for Quantifying Transporter-Mediated Drug-Drug Interactions in vivo

Preclinical research utilizing this compound has significantly contributed to the development and validation of mathematical models aimed at quantifying transporter-mediated drug-drug interactions (DDIs) in vivo. This compound, being a substrate of key hepatic uptake transporters like organic-anion-transporting polypeptide 1B1 (OATP1B1) and multidrug resistance-associated protein 2 (MRP2), serves as a valuable probe for studying the impact of transporter modulation on drug disposition within the liver. nih.govnih.gov

Studies in preclinical species, such as rats and mice, employing this compound-enhanced dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), have provided in vivo data crucial for building and validating these models. nih.govnih.govnih.gov Two primary modeling approaches have been explored: Physiologically-Based Pharmacokinetic (PBPK) models and tracer-kinetic models. nih.govnih.govnih.gov

PBPK models are designed to simulate changes in both systemic and tissue exposure of a victim drug resulting from alterations in enzyme and/or transporter activity caused by a perpetrator drug. nih.gov These models incorporate physiological parameters and drug-specific information to predict drug disposition. In the context of this compound, a reduced PBPK model has been utilized, comprising compartments representing blood, spleen, splanchnic organs, liver interstitial space, hepatocytes, and the rest of the body. nih.gov

Tracer-kinetic models, on the other hand, focus on estimating rate constants related to hepatic uptake and biliary excretion based on the dynamic changes in contrast agent concentration within the liver over time, as captured by DCE-MRI. nih.govnih.gov Key parameters estimated by these models include the hepatic uptake rate constant (khe) and the biliary excretion rate constant (kbh). nih.govnih.gov

Validation efforts have involved assessing the ability of these models to predict observed changes in this compound pharmacokinetics when co-administered with known transporter inhibitors. For instance, studies in rats investigated the effects of six different drugs with varying degrees of transporter inhibition on this compound disposition. nih.govnih.gov These studies measured changes in systemic and liver area under the curve (AUC) ratios (AUCR) and estimated changes in khe and kbh using the modeling approaches. nih.govnih.gov

Observed data from these studies provided crucial information for model validation. For example, ciclosporin and rifampicin (B610482) were shown to decrease this compound liver AUC. nih.govnih.gov Ciclosporin significantly decreased both khe and kbh, while rifampicin also led to decreases in these rate constants. nih.govnih.gov

The predictive performance of the models was then evaluated against these experimental observations. PBPK modeling successfully predicted changes in systemic this compound AUCR. nih.govnih.gov The relative decrease in khe predicted by PBPK models for certain inhibitors, such as ciclosporin, was found to be similar to the observed relative decrease. nih.govnih.gov However, underprediction of decreases in liver AUCs was noted with PBPK modeling in some cases. nih.govnih.gov

In mouse studies using rifampicin as an inhibitor, a simple 3-parameter tracer-kinetic model adequately described the observed liver concentration-time series, demonstrating the potential of this technique for monitoring transporter-mediated DDIs in vivo at the protein level. nih.gov

These preclinical studies highlight the utility of integrating in vivo imaging data with mathematical models (PBPK and tracer-kinetic) for the quantitative assessment and prediction of hepatic transporter-mediated DDIs involving this compound. nih.govnih.gov The data generated through these efforts contribute to a better understanding of transporter kinetics in vivo and aid in the development and refinement of modeling frameworks for prospective quantification of such interactions. nih.govnih.gov

Summary of Select Preclinical Findings on this compound DDI Modeling

| Perpetrator Drug | Preclinical Species | Modeling Approach | Observed Change in this compound Liver AUC (Fold Decrease) | Observed Change in khe (mL/min/mL) | Observed Change in kbh (mL/min/mL) | PBPK Predicted Relative Decrease in khe (%) | PBPK Prediction Accuracy (Systemic AUCR) | PBPK Prediction Accuracy (Liver AUC) |

| Ciclosporin | Rat | PBPK, Tracer-Kinetic | 3.8 nih.govnih.gov | -3.78 nih.govnih.gov | -0.09 nih.govnih.gov | 97–98 nih.govnih.gov | Correctly predicted nih.govnih.gov | Underprediction nih.govnih.gov |

| Rifampicin | Rat | PBPK, Tracer-Kinetic | 1.5 nih.govnih.gov | -7.20 nih.govnih.gov | -0.07 nih.govnih.gov | - | Correctly predicted nih.govnih.gov | Underprediction nih.govnih.gov |

| Rifampicin | Mouse | Tracer-Kinetic | Reduced AUC profile observed nih.gov | - | - | - | - | - |

Note: Data compiled from referenced preclinical studies. Specific numerical values may vary slightly between studies or presentations.

Advanced Magnetic Resonance Imaging Principles and Methodologies in Gadoxate Research

Underlying MRI Physics for Gadoxate-Enhanced Contrast Enhancement

Gadolinium-based contrast agents like this compound exert their effects by altering the relaxation times of water protons in surrounding tissues. This alteration forms the basis of the contrast enhancement observed in MRI.

Principles of T1 and T2 Relaxation Time Alteration by Paramagnetic Agents

Paramagnetic contrast media, such as those containing Gadolinium (Gd3+), possess unpaired electrons that create a magnetic moment. nih.govmriquestions.com This magnetic moment interacts with the magnetic moments of nearby water protons through a process known as paramagnetic relaxation enhancement (PRE). mriquestions.com This interaction facilitates both longitudinal (T1) and transverse (T2) magnetic relaxation, thereby shortening both T1 and T2 relaxation times of the tissues where they accumulate. mriquestions.commriquestions.com

The efficiency of a paramagnetic agent in shortening relaxation times is termed relaxivity, denoted by r1 for T1 relaxation and r2 for T2 relaxation. nih.govmriquestions.com These specific relaxivities are measured in units of L/mmol-s. mriquestions.com The observed relaxation rates (1/T1obs and 1/T2obs) in the presence of a contrast agent are the sum of the relaxation rates of the native tissue (1/T1t and 1/T2t) and the relaxation rates attributable to the paramagnetic agent (1/T1c and 1/T2c). mriquestions.com

The relaxation rates contributed by the contrast agent are linearly related to its concentration [C] according to the equations: 1/T1c = r1 [C] 1/T2c = r2 [C] mriquestions.com

While paramagnetic agents shorten both T1 and T2, the dominant effect on signal intensity in typical clinical MRI sequences, particularly T1-weighted imaging, is the shortening of T1. nih.govismrm.org This leads to an increase in signal intensity and appears as bright contrast in areas where the agent accumulates. nih.govismrm.org At approved clinical doses, the T1 relaxivity effect is generally dominant. nih.gov

Influence of this compound Concentration on Local Tissue Relaxivity and Signal Intensity

The degree of T1 and T2 shortening induced by this compound is directly related to its local concentration in the tissue. nih.govmriquestions.com Higher concentrations of this compound lead to greater shortening of relaxation times. mriquestions.com This relationship is fundamental to contrast-enhanced MRI, as the varying distribution and concentration of the contrast agent in different tissues and lesions result in differential signal intensities, thereby providing contrast.

The relaxivity of a gadolinium-based contrast agent is a key factor determining its ability to enhance signal intensity. appliedradiology.combayer.ca A higher relaxivity means that a lower concentration of the agent can achieve a similar level of contrast enhancement. This compound has a T1 relaxivity at 1.5 T of 6.5-7.3 L/mmol-s, which is slightly higher than that of many extracellular contrast agents. radiopaedia.org This higher relaxivity contributes to its ability to provide intense contrast enhancement, particularly in tissues where it is actively taken up. nih.gov

The relationship between gadolinium concentration and signal intensity can be used for quantitative analysis in DCE-MRI. mriquestions.com Changes in observed relaxation rates (ΔR1 = 1/T1obs - 1/T1t and ΔR2* = 1/T2obs - 1/T2t) are approximately linearly related to gadolinium concentration in simple solutions. mriquestions.com This allows for the conversion of signal intensity changes measured over time into concentration-time curves, which are then used in tracer kinetic modeling. mriquestions.com

Methodological Approaches for Dynamic Contrast-Enhanced MRI (DCE-MRI) with this compound

DCE-MRI with this compound is a powerful technique for assessing tissue function, particularly in the liver, by observing the dynamic uptake, distribution, and elimination of the contrast agent over time. nih.govnih.govucl.ac.uk This requires careful protocol optimization and the application of tracer kinetic models for quantitative analysis.

Protocol Optimization for Dynamic Data Acquisition in Preclinical Studies

Optimizing DCE-MRI protocols with this compound in preclinical studies is crucial for obtaining high-quality data suitable for quantitative analysis. Key aspects of protocol optimization include selecting appropriate imaging sequences, determining temporal and spatial resolution, and managing potential artifacts.

Dynamic contrast-enhanced MRI typically utilizes rapid T1-weighted imaging sequences, such as spoiled gradient-recalled echo (GRE) acquisitions, to capture the rapid changes in signal intensity as the contrast bolus passes through the tissue. nih.govmdpi.com High temporal resolution is required to accurately capture the rapid arterial phase and the subsequent tissue uptake and washout kinetics. nih.gov Studies in healthy volunteers using gadoxetate acquired dynamic data for approximately 50 minutes with a temporal resolution of 6.2 seconds using a 3D gradient-echo sequence. nih.gov

Spatial resolution is also important for resolving fine anatomical details and minimizing partial volume effects. Preclinical studies, often conducted in small animals, face challenges such as rapid respiratory motion, which can introduce artifacts. mdpi.com Motion-robust techniques, such as radial sampling strategies with k-space weighted image contrast (KWIC) reconstruction, have been demonstrated in preclinical DCE-MRI of the abdomen in mice to provide high spatial and temporal resolution with minimal motion artifacts. mdpi.com For example, a protocol using golden-angle stack-of-stars sampling achieved a spatial resolution of 128 × 128 × 16 matrix and a temporal resolution of 4.3 seconds in a mouse model. mdpi.com

The timing of image acquisition relative to contrast injection is critical. For this compound, which has a hepatobiliary phase, dynamic imaging typically covers the arterial, portal venous, and late dynamic phases, followed by the hepatobiliary phase, which usually occurs around 20 minutes post-injection in patients with normal liver function. radiopaedia.orgdartmouth.edu Protocol optimization may involve determining the optimal flip angle for specific sequences and phases to maximize contrast and image quality. preprints.org

Application of Tracer Kinetic Models for Quantitative Analysis of this compound Distribution and Washout

Tracer kinetic models are applied to the signal intensity-time curves obtained from DCE-MRI data to derive quantitative parameters that reflect the physiological processes of contrast agent distribution and elimination within tissues. nih.govucl.ac.ukismrm.org These models provide a framework for understanding the uptake, distribution in different tissue compartments, and efflux of the contrast agent.

For this compound, which is actively transported into hepatocytes, tracer kinetic models need to account for this specific uptake mechanism in addition to passive diffusion into the extracellular space. nih.govnih.govucl.ac.ukresearchgate.net Various models have been proposed and applied to this compound DCE-MRI data, including compartmental models. nih.govucl.ac.ukresearchgate.net

A dual-input two-compartmental uptake and efflux model has been used to describe the pharmacokinetic properties of this compound in the liver. nih.gov This model typically assumes the liver parenchyma consists of an extracellular space (vascular and interstitial) and an intracellular space (hepatocytes). nih.gov By fitting this model to the dynamic concentration-time curves from regions of interest in the liver, parameters such as the uptake rate of this compound into hepatocytes (k_i) and its efflux rate into the bile (k_ef) can be estimated. nih.gov In a study of healthy volunteers, mean uptake (k_i) and efflux (k_ef) rates were estimated to be 0.22 ± 0.05 /min and 0.017 ± 0.006 /min, respectively, using a 50-minute acquisition. nih.gov

Other modeling frameworks, including nested models that differentiate between active transport and free diffusion regimes, have also been introduced to quantify microvascular characteristics and hepatocyte function using gadoxetate-enhanced DCE-MRI. ucl.ac.ukresearchgate.net Simulations are often used to evaluate the sensitivity of model selection and parameter estimation to factors like temporal resolution, time-series duration, and noise. ucl.ac.uk The choice of model and the accuracy of the derived parameters depend on the quality of the acquired data and the specific physiological processes being investigated. ismrm.org

Quantitative analysis using tracer kinetic models requires accurate measurement of the contrast agent concentration in the arterial blood supplying the tissue, known as the arterial input function (AIF). ismrm.org The measured signal intensity curves need to be converted into concentration-time curves, which often involves a logarithmic transformation. mriquestions.com

The application of tracer kinetic models to this compound DCE-MRI allows for the quantitative assessment of liver function and the characterization of tissue microvasculature, providing valuable insights in both preclinical research and clinical applications. nih.govnih.govucl.ac.uk

Derivation and Interpretation of Kinetic Parameters (e.g., Influx, Efflux, Backflux Rates) in Hepatocytes of Animal Models

Dynamic contrast-enhanced MRI (DCE-MRI) with this compound, combined with pharmacokinetic modeling, is a method used to measure hepatobiliary transporter function in vivo in animal models, such as rats. plos.orgnih.gov This approach allows for the derivation and interpretation of kinetic parameters, including influx, efflux, and backflux rates in hepatocytes. nih.gov

Studies in rats with advanced liver fibrosis have shown that compartmental analysis of this compound-enhanced MRI can assess changes in bidirectional organic anion hepatocyte transport function. In these models, the influx and efflux rates of this compound were found to decrease significantly, while the backflux rate increased significantly. nih.gov Significant correlations have been observed between influx and the expression of Oatp1a1, biliary efflux and Mrp2, and sinusoidal backflux and Mrp3 in rat models of liver fibrosis. nih.gov

A multi-center preclinical study in rats demonstrated that this compound DCE-MRI is sensitive and robust for detecting early changes in hepatobiliary transporter function. plos.org This study evaluated the effect of rifampicin (B610482), a known inhibitor of hepatobiliary transporters, on this compound kinetics. plos.orgnih.gov The mean this compound uptake rate constant was significantly lower in rifampicin-treated groups compared to vehicle groups. Similarly, the mean this compound efflux rate constant was also reduced in the rifampicin-treated animals. plos.org These findings indicate that rate constants of this compound uptake and excretion serve as sensitive biomarkers for detecting alterations in hepatobiliary transporter function in vivo in rats. plos.org

Pharmacokinetic modeling provides additional information for estimating transporter function, such as Oatp1 and Mrp2 activity. plos.org this compound is taken up by hepatocytes via Oatp1 transporters and transported into the bile by Mrp2 transporters. plos.orgnih.gov Changes in modeled transporter functional parameters have been shown to be robust across different laboratories and MR scanner field strengths. plos.org

Data from preclinical studies in rats illustrating the effect of rifampicin on this compound kinetic parameters are presented in the table below:

| Parameter | Vehicle Group (mean ± SD) | Rifampicin Group (mean ± SD) |

| This compound Uptake Rate (s⁻¹) | 39.3 ± 3.4 (n=23) | 11.7 ± 1.3 (n=20) |

| This compound Efflux Rate (s⁻¹) | 1.53 ± 0.08 (n=23) | 0.94 ± 0.08 (n=20) |

These results highlight the utility of quantitative DCE-MRI with this compound and kinetic modeling in preclinical studies for assessing drug-induced inhibition of liver transporter function. plos.org

Principles of Hepatobiliary Phase Imaging in Preclinical Research

The hepatobiliary phase (HBP) in this compound-enhanced MRI is a delayed imaging phase that occurs after the initial dynamic phases. nih.govrevistagastroenterologiamexico.orgnih.gov This phase is characterized by the accumulation of this compound within functioning hepatocytes and its subsequent excretion into the biliary system. radiopaedia.orgnih.govopenaccessjournals.com The principles of HBP imaging in preclinical research leverage these properties to visualize liver parenchyma and the biliary tree.

Leveraging Hepatocyte-Specific Accumulation for Enhanced Parenchymal and Biliary System Visualization

This compound's hepatocyte-specific uptake is mediated by organic anion-transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3 in humans, and their orthologs like Oatp1a1 in rats. nih.govnih.govnih.govresearchgate.net This active transport into hepatocytes leads to a significant increase in signal intensity within the liver parenchyma during the hepatobiliary phase, typically peaking around 20-40 minutes post-injection in animal models. nih.govresearchgate.net

This selective accumulation enhances the contrast between healthy liver parenchyma, which takes up the contrast agent, and focal liver lesions that lack or have impaired hepatocyte function, such as many tumors. revistagastroenterologiamexico.orgopenaccessjournals.comnih.gov In preclinical models, this differential enhancement is crucial for detecting and characterizing liver lesions. openaccessjournals.comnih.gov

Furthermore, the excretion of this compound from hepatocytes into the bile ducts via transporters like Mrp2 allows for the visualization of the biliary system. radiopaedia.orgplos.orgnih.govnih.gov In animal models, contrast can be observed within the biliary system relatively early after injection, enabling the assessment of biliary excretion and morphology. researchgate.net This enhanced visualization of both the parenchyma and the biliary tree provides valuable insights into liver function and potential abnormalities in preclinical studies. openaccessjournals.comresearchgate.netresearchgate.net

Analysis of Temporal Enhancement Characteristics in Animal Models

The temporal enhancement characteristics of the liver parenchyma and biliary system after this compound administration in animal models provide important functional information. Following intravenous injection, there is an initial vascular and extracellular distribution phase, similar to conventional extracellular contrast agents. radiopaedia.orgnih.govrevistagastroenterologiamexico.org Subsequently, as this compound is taken up by hepatocytes, the signal intensity in the liver parenchyma increases, reaching a peak during the hepatobiliary phase. nih.govresearchgate.netrsna.org

The rate and extent of this parenchymal enhancement are influenced by the function of hepatocyte uptake transporters. plos.orgnih.govnih.gov Studies in rats have shown that impaired liver function, such as that caused by fibrosis or transporter inhibition, can alter the temporal enhancement curve, leading to reduced uptake and altered wash-in/wash-out patterns. nih.govnih.govscienceopen.com

Simultaneously, the biliary system begins to enhance as this compound is excreted into the bile. nih.govresearchgate.net The timing and intensity of biliary enhancement reflect the function of biliary efflux transporters. plos.orgnih.govnih.gov Delayed or absent biliary excretion in animal models can indicate impaired Mrp2 function or biliary obstruction. nih.govresearchgate.net

Analysis of these temporal enhancement characteristics in animal models, often using time-intensity curves, allows researchers to quantitatively assess liver function and the impact of disease or interventions on hepatobiliary transport. plos.orgnih.govnih.gov For example, changes in the slope of the enhancement curve during the uptake phase or the time to peak enhancement can serve as indicators of hepatocyte function. plos.orgnih.gov

Applications of Spectroscopy in this compound Research

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS), offer complementary information to MRI by providing insights into the molecular characteristics of this compound and its interactions within biological systems. bidmc.orgfrontiersin.orgfrontiersin.org

Utilization of Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS) for Molecular Characterization of this compound

NMR and MRS can be utilized to characterize the molecular structure and properties of this compound. These techniques provide detailed information about the chemical environment of the atoms within the this compound molecule, which can be used to confirm its structure and assess its purity. While the paramagnetic nature of gadolinium affects NMR signals, the organic ligand portion of this compound can be studied using proton (¹H) NMR and other nuclei.

In the context of biological research, MRS can be applied in vivo in animal models to study metabolic changes in tissues. frontiersin.orgfrontiersin.org While direct detection of this compound using in vivo MRS might be challenging due to its relatively low concentration compared to endogenous metabolites and the paramagnetic effect of gadolinium, MRS can potentially be used to investigate the metabolic consequences of altered hepatobiliary function in models where this compound is used as a probe. frontiersin.orgfrontiersin.org Preclinical MRI cores often offer spectroscopy capabilities for small animal studies. bidmc.org

Integration of Other Spectroscopic Techniques for in vitro Analysis of this compound's Interactions with Biological Components

Beyond NMR and MRS, other spectroscopic techniques can be integrated for the in vitro analysis of this compound's interactions with biological components. These techniques can provide valuable information about how this compound interacts with proteins, cell membranes, and other biomolecules.

For example, fluorescence spectroscopy could potentially be used if a fluorescent tag is incorporated into the this compound molecule or if its interaction with a fluorescent biological component alters the fluorescence properties. UV-Vis spectroscopy might be employed to study the binding of this compound to proteins that have characteristic absorption spectra.

While specific details on the application of diverse spectroscopic techniques for in vitro analysis of this compound's interactions were not extensively detailed in the provided search results, the general principle in preclinical research is to use a range of analytical methods to gain a comprehensive understanding of a compound's behavior in biological systems. This includes studying its binding kinetics, affinity for transporters, and potential interactions with cellular components using techniques that can probe molecular interactions.

Emerging Research Directions and Theoretical Applications of Gadoxate

Gadoxate as a Biomarker in Preclinical Research

The hepatocyte-specific uptake and biliary excretion of this compound are mediated by key liver transporters. In rats, uptake is facilitated by Oatp1a1 (formerly Oatp1), and biliary efflux is mediated by Mrp2. scienceopen.comnih.gov This specific transport mechanism allows this compound kinetics to serve as a non-invasive indicator of the function of these transporters.

Development of this compound-Based Imaging Biomarkers for in vivo Assessment of Hepatic Transporter Function in Animal Models

Dynamic contrast-enhanced MRI (DCE-MRI) with this compound has been shown to provide robust and reproducible data for evaluating hepatic transporter function in vivo in anesthetized rats. scienceopen.com This approach, combined with pharmacokinetic modeling, allows for the measurement of hepatobiliary transporter function. hesiglobal.orgnih.gov Studies have demonstrated that rate constants of this compound uptake and excretion are sensitive and robust biomarkers for detecting early changes in hepatobiliary transporter function in rats, even before the appearance of established biomarkers of liver toxicity. nih.govnih.gov

Preclinical studies using gadoxetate DCE-MRI in rats have successfully evaluated the effect of drugs on liver transporter function. For instance, a multi-center study showed that a clinical dose of the antibiotic rifampicin (B610482) statistically significantly inhibited both the uptake and excretion transporters of gadoxetate across different centers. hesiglobal.orgnih.gov This indicates the sensitivity of the assay to detect effects on hepatobiliary transporter function at clinically relevant doses in rats. nih.gov

Table 1: this compound Kinetic Parameters in Rat Liver (Vehicle vs. Rifampicin)

| Group | This compound Uptake Rate Constant (s⁻¹) | This compound Efflux Rate Constant (s⁻¹) |

| Vehicle | 39.3 ± 3.4 (n=23) | 1.53 ± 0.08 (n=23) |

| Rifampicin | 11.7 ± 1.3 (n=20) | 0.94 ± 0.08 (n=20) |

Data derived from a multi-center preclinical study in rats nih.gov.

Theoretical Frameworks for Utilizing this compound to Assess Liver Functional Capacity in Research Settings

Theoretical frameworks are being developed to leverage this compound-enhanced MRI for assessing liver functional capacity in research settings. Quantitative analysis of contrast-enhanced liver MRI examinations using this compound is considered feasible and potentially valuable for interpreting regional and global liver disease. Studies have shown that parameters derived from this compound-enhanced MRI, such as liver-to-muscle ratio (LMR) and hepatic uptake index, are reliable for liver function assessment. ki.se this compound-enhanced MRI allows for simultaneous assessment of liver function and volume, with liver signal intensity on hepatobiliary phase images correlating with liver function. nih.gov Theoretical approaches involve using signal intensity-based, T1 relaxometry-based, and dynamic hepatic contrast-enhanced MRI-based parameters to evaluate liver function and correlate them with established scores like Child-Pugh and Model for End-Stage Liver Disease (MELD). ki.se Deep learning algorithms are also being explored for automated measurement of liver volume and signal intensity to facilitate the assessment of functional liver capacity using this compound-enhanced HBP-MRI. nih.gov

Design and Development of Novel this compound-Based Agents for Research Applications

Research is ongoing into designing and developing novel gadolinium-based agents, building upon the principles of existing contrast agents like this compound, to optimize their utility in research applications.

Theoretical Approaches for Modifying this compound's Structure to Optimize Research Utility (e.g., Enhanced Relaxivity, Targeted Delivery)

Theoretical approaches for modifying the structure of gadolinium chelates aim to optimize their research utility. Strategies include enhancing relaxivity and achieving targeted delivery. Increasing relaxivity, particularly at high field strengths, can potentially be achieved through moderate reversible binding to plasma proteins, increasing the number of water molecules surrounding the gadolinium complex, and increasing the hydration number (q), although the impact on complex stability must be considered. nih.gov Targeted imaging, which allows for substantial dose reductions, is facilitated by tissue-specific contrast agents. nih.gov While gadoxetic acid is already a tissue-specific agent taken up by hepatocyte transporters, further modifications could theoretically enhance its targeting capabilities or alter its pharmacokinetic profile for specific research questions.

Research into Integrating Gadolinium into Advanced Nanomaterials for Enhanced Molecular Imaging Probes (e.g., Polyion Complexes, Cerium Oxide Nanocomposites)

Research is actively exploring the integration of gadolinium into advanced nanomaterials to create enhanced molecular imaging probes. Gadolinium-based nanoparticles can potentially achieve better imaging performance than molecular gadolinium chelates due to the high density of Gd³⁺ ions per nanoparticle. researchgate.net

One area of investigation involves gadolinium-doped cerium oxide nanoparticles. These nanoparticles possess ultrasmall size, high colloidal stability, and potential antioxidant properties. mdpi.com Integrating gadolinium ions into the crystal structure of cerium oxide nanoparticles allows for the combination of diagnostic (MRI contrast enhancement) and potential therapeutic (antioxidant) properties within a single nanoparticle. diva-portal.org These cerium oxide nanoparticles with entrapped gadolinium have demonstrated strong T1 relaxivity per gadolinium ion and the potential to act as scavengers of reactive oxygen species (ROS) in vivo. nih.gov The presence of Ce³⁺ sites and oxygen vacancies on the nanoparticle surface is believed to contribute to their antioxidant properties. nih.gov

Another theoretical approach involves the use of polyion complexes and other advanced nanomaterials as scaffolds for integrating gadolinium, aiming to create novel probes with optimized properties for specific research applications. Hybrid nanoparticles with a paramagnetic Gd₂O₃ core encapsulated within a polysiloxane shell have been developed as multimodal contrast agents for in vivo fluorescence and magnetic resonance imaging, exhibiting higher longitudinal proton relaxivities compared to some commonly used clinical contrast agents. researchgate.net

Table 2: Properties of Gadolinium-Integrated Cerium Oxide Nanoparticles

| Feature | Description |

| Size | Approximately 5 nm |

| Structure | Stable crystalline cubic fluorite structure |

| Gadolinium Distribution | Homogeneous throughout the nanoparticle |

| T1 Relaxivity (r₁) | 12.0 mM⁻¹ s⁻¹ (per gadolinium ion) |

| Antioxidant Properties | Potential to scavenge reactive oxygen species (ROS) via Ce³⁺ sites and oxygen vacancies |

| Biocompatibility | Enhanced by surface modification (e.g., dextran (B179266) coating) |

| Theragnostic Potential | Combines diagnostic imaging and potential therapeutic effects |

Data synthesized from research on gadolinium-doped cerium oxide nanoparticles mdpi.comdiva-portal.orgnih.gov.

Functionalization strategies are also being studied to endow these nanoparticles with specific tags for targeted delivery to particular tissues, enabling high local magnetic resonance contrast and potential on-site therapeutic effects. diva-portal.org

Computational Modeling and Simulation in this compound Research

Computational modeling and simulation play a crucial role in understanding the complex behavior of this compound within biological systems, particularly its distribution, transport, and interaction with specific transporters in the liver. These in silico methods offer powerful tools for predictive analysis and optimization of research protocols, complementing in vitro and in vivo studies.

Advanced Mathematical Models for Predictive Analysis of this compound Distribution and Transport in Biological Systems

Mathematical models are extensively used to analyze and predict the pharmacokinetic properties of this compound, especially its uptake and efflux in hepatocytes. Several modeling approaches have been developed to describe this compound kinetics based on dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) data.

One approach is the Patlak model, a simple two-compartment model that estimates this compound uptake and efflux rates using an input function sampled from blood or spleen. plos.org This model assumes that the extracellular concentration in the liver is equivalent to the blood concentration, considering the mean transit time and contrast agent in the extracellular space as negligible. plos.org The Patlak model is typically applied when the temporal resolution of the data is insufficient to fully characterize blood flow. plos.org

Another approach is the Perfusion model, based on perfusion MRI, which often requires blood flow measurements and DCE-MRI data modeling. plos.org This model can be modified to include the hepatic uptake rate, resulting in a dual-input two-compartment uptake model capable of quantifying both liver perfusion and function simultaneously. plos.org The Perfusion model utilizes an impulse response convolved with input data from both the aorta and portal vein, reflecting the liver's dual blood supply. plos.org

A third modeling approach involves simulating coupled ordinary differential equations to describe this compound distribution in selected "whole-body" compartments, including the extravascular and extracellular spaces. plos.org This "whole-body model" uses simulated this compound concentrations in the liver and spleen as measured outputs for quantification. plos.org

These pharmacokinetic models have been fitted to human data from patients with suspected chronic liver disease, demonstrating their ability to simulate liver concentrations of this compound. plos.org Studies have shown that all three models (Patlak, Perfusion, and Whole-Body) can fit experimental data. plos.org

Compartmental analysis of this compound-enhanced MRI data has been used to assess hepatocyte bidirectional transport function, particularly in the context of liver fibrosis. nih.gov Changes in the expression of hepatocyte transporters in advanced fibrosis alter the hepatic transport of organic anions. nih.gov Mathematical models can quantify these changes, with kinetic parameters correlating with transporter expression levels. nih.gov For instance, in rats with advanced fibrosis, decreased influx and efflux rates and increased backflux rates of this compound were observed and correlated with the expression of Oatp1a1, Mrp2, and Mrp3 transporters, respectively. nih.gov

A dual-input two-compartmental model has been developed to characterize both the uptake and efflux of this compound from the liver over prolonged acquisition times, extending simpler uptake-only models. nih.gov This model assumes the liver parenchyma consists of extracellular space (vascular and interstitial) and intracellular space (hepatocytes). nih.gov Studies using this model in healthy volunteers provided estimates for the uptake rate (ki) and efflux rate (kef) of this compound in hepatocytes. nih.gov

| Model Type | Key Features | Applications | Citation |

| Patlak Model | Simple two-compartment, estimates uptake/efflux, uses blood/spleen input. | Data with insufficient temporal resolution for blood flow characterization. | plos.org |

| Perfusion Model | Based on perfusion MRI, dual-input two-compartment, quantifies perfusion/function. | Simultaneous assessment of liver perfusion and function. | plos.org |

| Whole-Body Model | Coupled ODEs, simulates distribution in selected compartments. | Quantifying distribution in extravascular and extracellular spaces. | plos.org |

| Dual-Input Two-Compartmental | Characterizes uptake and efflux over prolonged acquisition. | Assessing hepatocyte uptake and efflux rates. | nih.gov |

| Compartmental Analysis | Assesses bidirectional transport function based on kinetic parameters. | Evaluating changes in hepatocyte transport in liver fibrosis and transporter expression correlation. | nih.gov |

Physiologically based pharmacokinetic (PBPK) models are also utilized to simulate systemic and tissue exposures of this compound, particularly in the context of transporter-mediated drug-drug interactions (DDIs). nih.gov, imi-tristan.eu These models can integrate in vitro data (e.g., hepatocyte uptake kinetics) and in vivo DCE-MRI data to refine transporter kinetic parameters. nih.gov, imi-tristan.eu For example, a PBPK model for gadoxetate in rats incorporated in vitro hepatocyte uptake data and was refined using in vivo DCE-MRI data to better predict liver exposure and elimination. nih.gov, imi-tristan.eu

Application of in silico Methods to Elucidate Complex Interactions and Optimize Research Protocols

In silico methods, encompassing computational tools and simulations, are valuable for elucidating the complex interactions of this compound within the biological milieu and optimizing research protocols. These methods can analyze and correlate physical, chemical, and mathematical parameters to study the behavior of molecules like this compound and their interactions with biological targets, such as transporters. uaeh.edu.mx

The liver uptake of gadoxetate is primarily mediated by organic-anion-transporting polypeptide (OATP) transporters, specifically OATP1B1 and OATP1B3 in humans, and Oatp1a1 in rats. plos.org, nih.gov Efflux into bile is mediated by MRP2 transporters, while sinusoidal backflux can occur via MRP3/4 transporters. plos.org, nih.gov, unige.ch In silico methods, including modeling, can help understand the dynamics of these transporter-mediated processes and how they are affected by physiological or pathological conditions, such as liver fibrosis, which can alter transporter expression. nih.gov, unige.ch

Computational modeling allows for the investigation of drug-drug interactions involving this compound and hepatic transporters. nih.gov, nih.gov By modeling the uptake and efflux kinetics in the presence of inhibitors, researchers can quantify the extent of transporter inhibition in vivo. nih.gov, nih.gov For instance, a study in mice used a two-compartment uptake and efflux model to monitor the effect of rifampicin, a known OATP inhibitor, on gadoxetate kinetics, demonstrating the technique's potential for preclinical quantification of transporter DDIs. nih.gov PBPK models have also been used to investigate gadoxetate hepatic DDI with rifampicin in rats, refining transporter kinetic parameters based on in vivo DCE-MRI data. nih.gov, imi-tristan.eu

Simulations play a role in optimizing MRI acquisition protocols for this compound-enhanced imaging. Studies have used simulations to assess the sensitivity of model selection and parameter estimation to factors like temporal resolution, time-series duration, and noise in DCE-MRI data. ucl.ac.uk These simulations can provide insights into the optimal acquisition parameters needed for accurate quantification of liver function and tissue characteristics using this compound kinetics. ucl.ac.uk For example, simulations suggested that patient data for a specific model framework would be improved by using a time-series duration of at least 12 minutes. ucl.ac.uk

In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) methods, while broadly applied in drug discovery to study ligand-protein interactions, can theoretically be applied to investigate the binding of this compound to its target transporters at a molecular level. uaeh.edu.mx These methods can provide theoretical predictions about the binding affinity and interaction mechanisms, although specific applications to this compound-transporter interactions were not detailed in the search results. uaeh.edu.mx Such studies would require prior experimental data to build and validate the computational models. uaeh.edu.mx

Computational models are also being explored in the context of using gadoxetate-enhanced MRI as a biomarker for conditions like drug-induced liver injury (DILI). plos.org Mathematical models can estimate the hepatic uptake rate of gadoxetate, a promising biomarker for DILI. plos.org Comparative studies using different mathematical models in humans and rats aim to identify the most optimal model for DILI biomarker assessment and develop translational frameworks between species. plos.org

Predicting this compound distribution and transport based on various pharmacokinetic models. plos.org, nih.gov, nih.gov, nih.gov, imi-tristan.eu

Elucidating the complex interplay between this compound and hepatic transporters (OATPs, MRP2, MRP3/4). plos.org, nih.gov, nih.gov, unige.ch

Quantifying transporter-mediated drug-drug interactions. nih.gov, nih.gov

Optimizing DCE-MRI acquisition protocols through simulations to improve the accuracy of kinetic parameter estimation. ucl.ac.uk

Developing gadoxetate-based biomarkers for liver function and injury. plos.org

These computational approaches are integral to advancing the understanding of this compound's behavior and maximizing its utility in diagnostic imaging and liver function assessment.

常见问题

Q. What are the standard experimental protocols for evaluating Gadoxate’s efficacy in preclinical MRI studies?

Methodological Answer: Preclinical studies should include:

- Control groups : Animals administered saline or alternative contrast agents for baseline comparison .

- Imaging parameters : Use T1-weighted MRI sequences at 1.5T or 3T, with timing adjusted to hepatobiliary phases (e.g., 20-minute post-injection for peak liver enhancement) .

- Sample preparation : Administer this compound at 0.025 mmol/kg body weight in rodents, ensuring consistent injection rates .

- Data validation : Compare signal intensity ratios (liver-to-muscle) across cohorts, using ANOVA for statistical significance .

Q. How to determine the optimal dosing regimen for this compound in hepatobiliary imaging?

Methodological Answer:

- Conduct dose-response studies in animal models, varying concentrations (0.01–0.05 mmol/kg) and measuring hepatic enhancement kinetics .

- Use pharmacokinetic (PK) modeling to estimate parameters like AUC (area under the curve) and half-life. Nonlinear mixed-effects models (e.g., NONMEM) can account for interspecies variability .

- Validate findings with histopathology to rule out dose-dependent toxicity .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Methodological Answer:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects gadolinium ions with sensitivity down to 0.1 ppb .

- High-Performance Liquid Chromatography (HPLC) : Separates this compound from metabolites using C18 columns and UV detection at 254 nm .

- Validation : Ensure linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (90–110%) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding this compound’s nephrotoxicity profile across animal models?

Methodological Answer:

- Systematic review : Aggregate data from studies using PRISMA guidelines, stratifying by species (rats vs. rabbits), dosing, and renal function metrics (e.g., serum creatinine, GFR) .

- Meta-regression : Identify covariates (e.g., hydration status, co-administered drugs) that explain heterogeneity in toxicity outcomes .

- Mechanistic studies : Use in vitro renal proximal tubule cell models to assess this compound-induced oxidative stress under hypoxic conditions .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s long-term biodistribution?

Methodological Answer:

- Timepoints : Image at 0.5, 24, 72, and 168 hours post-injection to capture redistribution from liver to bile and fecal excretion .

- Tracer techniques : Co-administer radioactive isotopes (e.g., ¹⁵³Gd) for precise tracking via gamma counting .

- Tissue sampling : Use ICP-MS to quantify gadolinium retention in liver, spleen, and bone marrow, normalized to wet tissue weight .

Q. How to apply pharmacokinetic modeling to predict this compound’s clearance in patients with impaired liver function?

Methodological Answer:

- Population PK models : Incorporate covariates like Child-Pugh scores and albumin levels to estimate clearance variability .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte uptake assays to predict hepatic extraction ratios in cirrhotic patients .

- Simulations : Apply Monte Carlo methods to predict optimal dosing adjustments for subpopulations with severe hepatic impairment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。